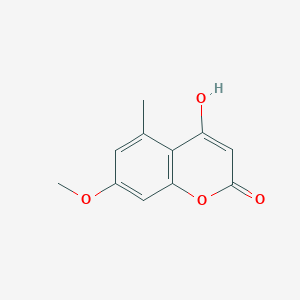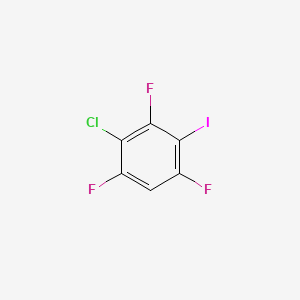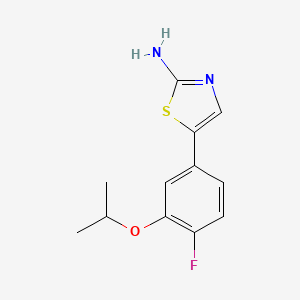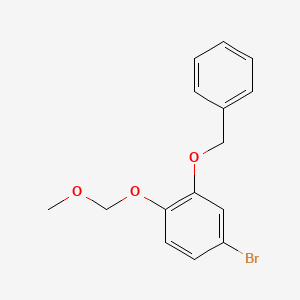![molecular formula C8H12O B14758821 4-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-19-1](/img/structure/B14758821.png)
4-Oxatricyclo[4.3.0.0~2,8~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxatricyclo[4300~2,8~]nonane is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its incorporation of an oxygen atom within its tricyclic framework, which imparts distinct chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[4.3.0.0~2,8~]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. For instance, the reaction between cyclopentadiene and an appropriate dienophile under controlled conditions can yield the desired tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation and chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the tricyclic structure, potentially opening rings or reducing double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced tricyclic compounds.
Applications De Recherche Scientifique
4-Oxatricyclo[4.3.0.0~2,8~]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-Oxatricyclo[4.3.0.0~2,8~]nonane and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, certain derivatives may inhibit enzymes or receptors, thereby altering cellular processes. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxatricyclo[4.3.0.0~4,7~]nonane: This compound shares a similar tricyclic structure but differs in the position of the oxygen atom.
4-Oxatricyclo[3.3.1.0~2,7~]nonane: Another related compound with a different arrangement of the tricyclic framework and oxygen atom.
Uniqueness
4-Oxatricyclo[4.3.0.0~2,8~]nonane is unique due to its specific tricyclic structure and the position of the oxygen atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
250-19-1 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-5-2-7-6(1)3-9-4-8(5)7/h5-8H,1-4H2 |
Clé InChI |
IPZDEYMAJJUUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1COCC23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)

![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)




![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)

![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)



